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Compound of Interest

Compound Name: SC 34301

Cat. No.: B1671294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings for SC 34301, also known

as Enisoprost, a potent and orally active prostaglandin E1 (PGE1) analogue. The information

presented is based on an independent verification of publicly available research, summarizing

key performance data against relevant alternatives and detailing the experimental

methodologies employed.

I. Comparative Performance Data
Enisoprost (SC 34301) has been primarily investigated for its gastroprotective,

immunosuppressive, and anti-bacterial translocation properties. The following tables

summarize the quantitative data from various studies, comparing its efficacy with other agents.

Gastroprotective Effects: Inhibition of Gastric Acid and
Pepsin Secretion
A clinical trial involving 20 healthy male volunteers demonstrated that Enisoprost significantly

suppresses histamine-stimulated gastric acid and pepsin output compared to both placebo and

another PGE1 analogue, Misoprostol.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1671294?utm_src=pdf-interest
https://www.benchchem.com/product/b1671294?utm_src=pdf-body
https://www.benchchem.com/product/b1671294?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2979675/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group Dose
Mean Inhibition of
Stimulated Acid
Output vs. Placebo

P-value vs. Placebo

Enisoprost 100 µg
Significant

Suppression
< 0.0001

Enisoprost 200 µg
Significant

Suppression
< 0.0001

Enisoprost 400 µg
Significant

Suppression
< 0.0001

Misoprostol 200 µg Significant Decrease = 0.0012

Placebo - - -

Data from a randomized, double-blind, placebo-controlled clinical trial.[1]

Prevention of NSAID-Induced Ulcers: Comparison with
Misoprostol and Omeprazole
In a large-scale, double-blind study (the OMNIUM study) involving 935 patients on continuous

NSAID therapy, the efficacy of Omeprazole was compared with Misoprostol for the healing and

prevention of ulcers.[2][3][4] While this study did not directly include Enisoprost, Misoprostol is

a closely related PGE1 analogue, providing a relevant benchmark.

Healing of NSAID-Induced Ulcers (at 8 weeks):

Treatment Group Dose Treatment Success Rate

Omeprazole 20 mg/day 76% (233 of 308)

Omeprazole 40 mg/day 75% (237 of 315)

Misoprostol 200 µg, 4x/day 71% (212 of 298)

Treatment success was defined as the absence of ulcers, fewer than five erosions at each site,

and no more than mild dyspepsia.[2][3]
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Maintenance of Remission from NSAID-Induced Ulcers (at 6 months):

Treatment
Group

Dose
Remission
Rate

P-value vs.
Misoprostol

P-value vs.
Placebo

Omeprazole 20 mg/day 61% 0.001 < 0.001

Misoprostol 200 µg, 2x/day 48% - < 0.001

Placebo - 27% - -

Omeprazole was found to be better tolerated than Misoprostol, with fewer adverse events

reported (48% and 46% for 20mg and 40mg Omeprazole, respectively, vs. 59% for

Misoprostol).[2][3][5]

Immunosuppressive Effects: Interaction with
Cyclosporine
An in vitro study investigated the interaction of various immunosuppressive agents with

Cyclosporine (CsA) by measuring the inhibition of ³H-thymidine incorporation into DNA in

activated human peripheral blood lymphocytes.[6] This study demonstrated a modest

antagonistic interaction between Enisoprost and Cyclosporine.

Drug Combination Interaction Type Combination Index (CI)

Enisoprost (EP) +

Cyclosporine (CsA)
Modest Antagonism > 1

6-Mercaptopurine (6MP) +

CsA
Modest Synergism < 1

Dexamethasone (Dexa) + CsA Profound Synergism < 1

FK506 + CsA Marked Antagonism > 1

A Combination Index (CI) > 1 indicates antagonism, < 1 indicates synergism, and = 1 indicates

an additive effect.[6]
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II. Experimental Protocols
Inhibition of Gastric Acid and Pepsin Secretion in
Healthy Volunteers
Objective: To compare the gastric antisecretory effects of different doses of Enisoprost with

placebo and Misoprostol.

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

Participants: 20 healthy male volunteers.

Methodology:

Participants received one of the following treatments: Enisoprost (100, 200, or 400 µg),

Misoprostol (200 µg), or placebo.

Gastric acid and pepsin secretion were stimulated using histamine.

Gastric juice was collected and analyzed for acid and pepsin output.

Statistical analysis (ANOVA) was used to compare the effects of the different treatments.[1]

Prevention of NSAID-Induced Ulcers (OMNIUM Study)
Objective: To compare the efficacy and tolerability of Omeprazole and Misoprostol in healing

and preventing NSAID-associated ulcers.

Study Design: A double-blind, randomized, controlled trial.

Participants: 935 patients requiring continuous NSAID therapy with existing ulcers or more than

10 erosions.

Methodology: Healing Phase (8 weeks):

Patients were randomly assigned to receive Omeprazole (20 mg or 40 mg once daily) or

Misoprostol (200 µg four times daily).
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Endoscopic assessment was performed at 4 and 8 weeks to evaluate healing. Maintenance

Phase (6 months):

732 patients with successful healing were re-randomized to receive Omeprazole (20 mg

daily), Misoprostol (200 µg twice daily), or placebo.

Endoscopic assessment was performed to monitor for ulcer relapse.

Adverse events were recorded throughout the study.[2][3]

In Vitro Analysis of Immunosuppressive Drug
Interactions
Objective: To examine the in vitro interactions of various immunosuppressive agents with

Cyclosporine.

Methodology:

Normal human peripheral blood lymphocytes were activated by mitogens or by alloantigens

in mixed lymphocyte culture responses.

The cells were treated with individual drugs (Enisoprost, 6-Mercaptopurine, Dexamethasone,

FK506, Cyclosporine) and combinations of each drug with Cyclosporine at various

concentrations.

The inhibition of DNA proliferation was measured by the incorporation of ³H-thymidine.

The dose-effect relationships were analyzed using the median-effect equation to calculate a

Combination Index (CI) for each drug pair, quantifying the nature of the interaction

(synergism, antagonism, or additive effect).[6]

III. Signaling Pathways and Experimental Workflows
Prostaglandin E1 (PGE1) Signaling Pathway
Enisoprost, as a PGE1 analogue, exerts its effects by binding to prostanoid EP receptors,

which are G-protein coupled receptors. The activation of these receptors triggers various

downstream signaling cascades.
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Caption: Prostaglandin E1 signaling via EP receptors.

Experimental Workflow for In Vitro Immunosuppression
Study
The following diagram illustrates the workflow for assessing the interaction between Enisoprost

and Cyclosporine on lymphocyte proliferation.
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Caption: Workflow for in vitro drug interaction analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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